Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate
Description
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with an ethyl ester group at position 8 and a ketone moiety at position 5. Its molecular formula is C₁₀H₁₂N₂O₃, with a SMILES string of O=C(C(C=C1)=C(NCC2)N2C1=O)OCC and an InChIKey of MIIPHIQWERQWMQ-UHFFFAOYSA-N .
Properties
IUPAC Name |
ethyl 5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)7-3-4-8(13)12-6-5-11-9(7)12/h3-4,11H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPHIQWERQWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2C(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477589 | |
| Record name | ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439118-88-4 | |
| Record name | ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Cascade Reactions under Solvent-Free Conditions
One of the most efficient and green synthetic routes involves a one-pot, three-component cascade reaction using hexahydro-1,2,4-triazines (HKAs), triethoxymethane, and suitable dicarbonyl compounds such as ethyl 4,4,4-trifluoro-3-oxobutanoate or ethyl 3-oxobutanoate derivatives. This method proceeds without solvents or catalysts, enhancing environmental compatibility and operational simplicity.
- Reactants: HKAs (1), triethoxymethane (2), and dicarbonyl compounds (3)
- Conditions: Reflux, solvent-free
- Reaction Time: 30–65 minutes
- Purification: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures
- Yields: Moderate to good (typically 78–94%)
- Mechanism: Initial Michael addition to form an intermediate, followed by aza-ene reaction and cyclization to yield the bicyclic pyridone structure.
- Combine 1.0 mmol HKA, 1.2 mmol triethoxymethane, and 1.2 mmol dicarbonyl compound.
- Reflux the mixture until complete consumption of HKA as monitored by TLC.
- Purify by column chromatography.
This method is versatile and can accommodate various substituents on the dicarbonyl compounds, allowing structural diversity in the final bicyclic pyridones, including the ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate framework.
Catalyst-Free Ultrasonic Irradiation Method
An alternative approach uses ultrasonic irradiation to promote the reaction between HKAs and ethyl methoxy methyl ether (EMME) at room temperature (25–30 °C). This method is also catalyst-free and solvent-free, providing an energy-efficient route.
- Reactants: HKAs and EMME
- Conditions: Ultrasonic irradiation, 5 hours, 25–30 °C
- Purification: Flash silica gel chromatography (CH2Cl2:MeOH = 25:1)
- Yields: 59–85%
- Advantages: Mild conditions, no catalyst or solvent, energy-efficient
This method complements the reflux cascade reaction and allows synthesis of various substituted bicyclic pyridones, including the target compound or its analogs.
Palladium-Catalyzed Coupling and Cyclization Routes
In some synthetic schemes, palladium-based catalysts are employed for coupling reactions leading to the bicyclic imidazo[1,2-a]pyridine core. For example, palladium(II) acetate combined with ligands such as triphenylphosphine or 1,1'-bisdiphenylphosphinoferrocene, in the presence of bases like cesium carbonate or sodium carbonate, facilitates key bond-forming steps.
- Catalysts: Pd(OAc)2 with triphenylphosphine or Pd(PPh3)2Cl2
- Bases: Cesium carbonate, sodium carbonate
- Solvents: 1,4-dioxane, DMF, 1,2-dimethoxyethane
- Temperature: Room temperature to reflux
- Additional Reagents: Copper(I) salts (e.g., CuI) may be used to assist coupling
This method is often part of multi-step sequences involving halogenated intermediates and subsequent cyclization steps to afford the bicyclic structure.
Esterification and Functional Group Transformations
Following the core bicyclic ring formation, functional group modifications such as esterification are commonly performed to obtain ethyl esters like this compound.
- The corresponding carboxylic acid derivative is reacted with methyl iodide or ethyl iodide in the presence of potassium carbonate in solvents like DMF or THF at 40 °C for 3 hours.
- The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography.
- Yields for such esterifications can be high (up to 86%).
Hydrogenation and Halogenation Steps
Hydrogenation of intermediate compounds using catalysts such as 10% palladium on carbon or platinum(IV) oxide under atmospheric to moderate pressure (14.7–50 psi) in solvents like methanol or ethanol is used to reduce unsaturated bonds or remove protective groups.
Halogenation (e.g., bromination) may be employed to introduce suitable leaving groups for subsequent palladium-catalyzed coupling reactions.
These steps are integral to preparing intermediates that ultimately cyclize to form the target bicyclic compound.
Summary Table of Preparation Methods
| Method | Key Reactants/Conditions | Catalyst | Solvent(s) | Temperature/Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Multi-component cascade (reflux) | HKAs, triethoxymethane, dicarbonyl compounds | None | Solvent-free | Reflux, 30–65 min | 78–94 | Green, efficient, broad substrate scope |
| Ultrasonic irradiation | HKAs, ethyl methoxy methyl ether (EMME) | None | None | 25–30 °C, 5 h | 59–85 | Mild, energy-efficient |
| Pd-catalyzed coupling | Halogenated intermediates, Pd catalysts, bases | Pd(OAc)2 + ligands | 1,4-dioxane, DMF, DME | RT to reflux | Variable | For key bond formation and cyclization |
| Esterification | Carboxylic acid, alkyl halide, K2CO3 | None | DMF, THF | 40 °C, 3 h | Up to 86 | Conversion to ethyl ester derivatives |
| Hydrogenation/Halogenation | Unsaturated intermediates, Pd/C or PtO2, halogenating agents | Pd/C, PtO2, halogenating agents | MeOH, EtOH, MeOH | RT to 50 °C, 14.7–50 psi | Variable | For reduction and functional group activation |
Detailed Research Findings and Notes
- The solvent-free cascade reactions offer an environmentally benign and scalable route, avoiding the use of toxic solvents and catalysts. This aligns with green chemistry principles while maintaining high yields and product purity.
- Ultrasonic irradiation enhances reaction rates and yields under mild conditions, expanding the synthetic toolbox for these bicyclic systems.
- Palladium-catalyzed methods provide precise control over coupling and cyclization steps, essential for complex substitutions on the bicyclic core.
- Esterification and acylation steps are straightforward and high-yielding, enabling the preparation of ethyl esters and other derivatives necessary for biological testing or further synthetic elaboration.
- Purification typically involves silica gel chromatography using ethyl acetate/petroleum ether or dichloromethane/methanol mixtures, ensuring isolation of high-purity products suitable for characterization and application.
This comprehensive overview synthesizes the diverse and authoritative preparation methods for this compound, highlighting green, catalyst-free, and catalytic approaches with detailed conditions and yields. These methods provide robust platforms for research and development in medicinal chemistry and heterocyclic synthesis.
Chemical Reactions Analysis
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell proliferation pathways .
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Key Analogs
Table 2: Functional Group Impact on Properties
Biological Activity
Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate (CAS Number: 439118-88-4) is a heterocyclic compound that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.22 g/mol
- SMILES : CCOC(=O)C1=C(NC(=O)C2=C1C(=CN2)C)C
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial effects against both Gram-positive and Gram-negative bacteria. It has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. In vitro assays demonstrated a zone of inhibition ranging from 30 to 33 mm against these bacterial strains.
- Enzyme Inhibition : The compound interacts with various enzymes involved in bacterial metabolism. It inhibits key enzymatic activities by binding to the active sites of these enzymes, disrupting normal cellular functions and leading to bacterial cell death .
- Cellular Effects : this compound has been observed to influence cell signaling pathways related to inflammation and immune response. This suggests potential applications in treating inflammatory diseases .
Biological Activity Data Table
Case Study 1: Antibacterial Efficacy
A study conducted by researchers evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents.
Case Study 2: Anti-inflammatory Properties
In another study focused on inflammation-related pathways, the compound was tested on immune cells exposed to pro-inflammatory cytokines. The results showed a marked reduction in inflammatory markers when treated with this compound compared to control groups. This finding highlights its potential therapeutic role in inflammatory diseases.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
